

# LipidGreen 2: A High-Fidelity Probe for Visualizing and Quantifying Neutral Lipids

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## Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

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## Application Notes and Protocols for Fluorescence Microscopy

**LipidGreen 2** is a fluorescent probe specifically designed for the high-sensitivity labeling of neutral lipids within cells and tissues. This second-generation dye offers significant advantages over its predecessor, LipidGreen, and other common lipid stains, boasting a brighter fluorescence signal and superior selectivity for neutral lipids over phospholipids.<sup>[1][2][3][4][5]</sup> These characteristics make it an invaluable tool for researchers in cell biology, drug discovery, and metabolic studies, particularly for the investigation of lipid droplet dynamics, steatosis, and other lipid-related pathologies.

## Key Features and Applications

**LipidGreen 2** has demonstrated robust performance in a variety of applications, including:

- **Selective staining of neutral lipid droplets:** The probe specifically accumulates in the hydrophobic core of lipid droplets, providing clear visualization with minimal background fluorescence.
- **Live-cell imaging:** Its low cytotoxicity allows for real-time monitoring of lipid droplet formation, growth, and mobilization in living cells.
- **In vivo imaging:** **LipidGreen 2** has been successfully used to visualize fat deposits in live organisms, such as zebrafish.

- High-content screening: The bright and stable fluorescence of **LipidGreen 2** is well-suited for automated microscopy and quantitative analysis of lipid accumulation in response to genetic or chemical perturbations.
- Multi-color imaging: Its spectral properties allow for combination with other fluorescent probes for co-localization studies.

## Spectral Properties

The fluorescence characteristics of **LipidGreen 2** are a key aspect of its utility.

Property	Wavelength (nm)
Excitation (Optimal)	440 - 460
Excitation (Spectrum)	451 - 495
Emission (Optimal)	490 - 520
Emission (Spectrum)	496 - 570

Data compiled from multiple sources.

## Experimental Protocols

Herein, we provide detailed protocols for the use of **LipidGreen 2** in cultured cells and live zebrafish embryos.

### Protocol 1: Staining of Lipid Droplets in Cultured Mammalian Cells

This protocol is suitable for a variety of adherent cell lines, including HepG2 and 3T3-L1 adipocytes.

Materials:

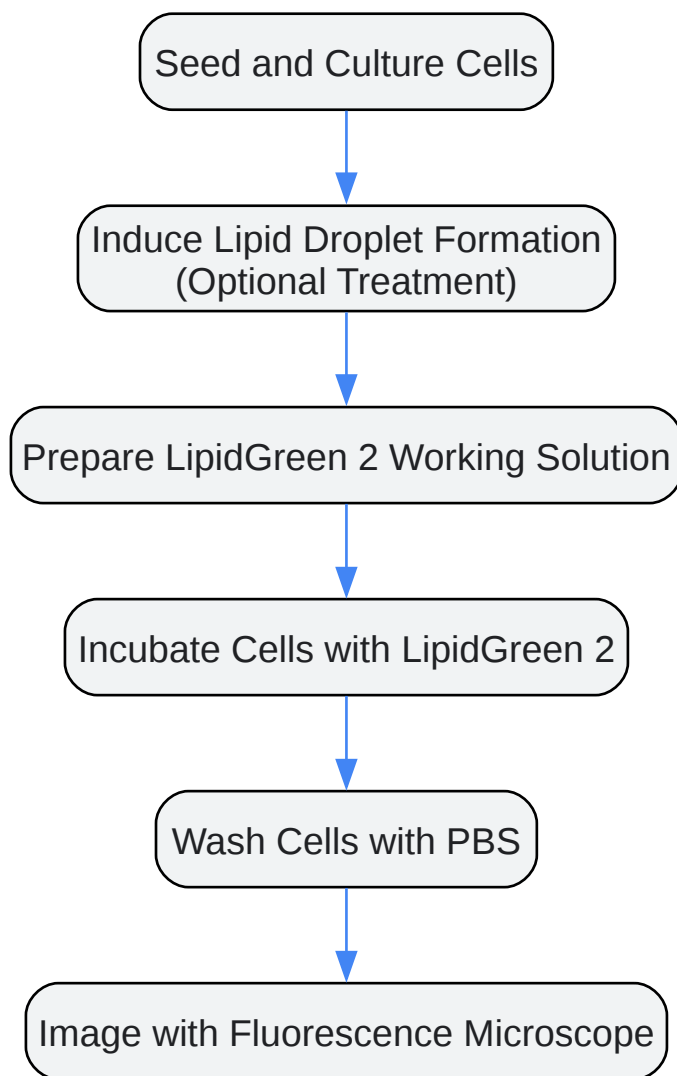
- **LipidGreen 2** stock solution (e.g., 1-10 mM in DMSO)
- Culture medium appropriate for the cell line

- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC channel)

#### Procedure:

- Cell Culture and Treatment: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture under standard conditions. If applicable, treat cells with compounds of interest to induce lipid droplet formation. For example, to induce steatosis in HepG2 cells, incubate with oleic acid (e.g., 200  $\mu$ M) for 24 hours.
- Staining:
  - Prepare a fresh working solution of **LipidGreen 2** in pre-warmed culture medium. A final concentration of 5-10  $\mu$ M is a good starting point, though optimization may be required for different cell types.
  - Remove the culture medium from the cells and add the **LipidGreen 2** working solution.
  - Incubate the cells for 30 minutes to 4 hours at 37°C in a CO<sub>2</sub> incubator. Incubation time can be optimized to achieve the best signal-to-noise ratio.
- Washing:
  - Gently remove the staining solution.
  - Wash the cells three times with pre-warmed PBS to remove excess dye and reduce background fluorescence.
- Imaging:
  - Add fresh culture medium or PBS to the cells for imaging.
  - Visualize the stained lipid droplets using a fluorescence microscope. A standard GFP or FITC filter set (e.g., excitation 470/40 nm, emission 525/50 nm) is suitable.

Diagram: General Workflow for Staining Cultured Cells



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Caption: A step-by-step workflow for staining lipid droplets in cultured cells using **LipidGreen 2**.

## Protocol 2: Staining of Fat Deposits in Live Zebrafish Embryos

This protocol is adapted for in vivo imaging of lipid accumulation in a model organism.

Materials:

- **LipidGreen 2** stock solution (e.g., 1-10 mM in DMSO)
- Egg water

- Tricaine (for anesthesia)
- Methyl cellulose (for mounting)
- Fluorescence stereomicroscope

#### Procedure:

- Embryo Preparation: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).
- Staining:
  - Prepare a 10  $\mu$ M working solution of **LipidGreen 2** in egg water.
  - Incubate the embryos in the staining solution for 30 minutes at 28.5°C.
- Washing:
  - Transfer the embryos to fresh egg water and wash for 30 minutes to remove excess dye.
- Anesthesia and Mounting:
  - Anesthetize the embryos with 0.016% Tricaine.
  - Mount the anesthetized embryos in 3% methyl cellulose on a microscope slide or imaging dish.
- Imaging:
  - Image the stained embryos using a fluorescence stereomicroscope equipped with a GFP filter set.

## Quantitative Data Analysis

**LipidGreen 2** staining can be used for quantitative analysis of lipid accumulation. High-content imaging systems and image analysis software can be employed to measure parameters such as the number, size, and total area of lipid droplets per cell.

Table 1: Example of Quantitative Analysis of Drug-Induced Steatosis in HepG2 Cells

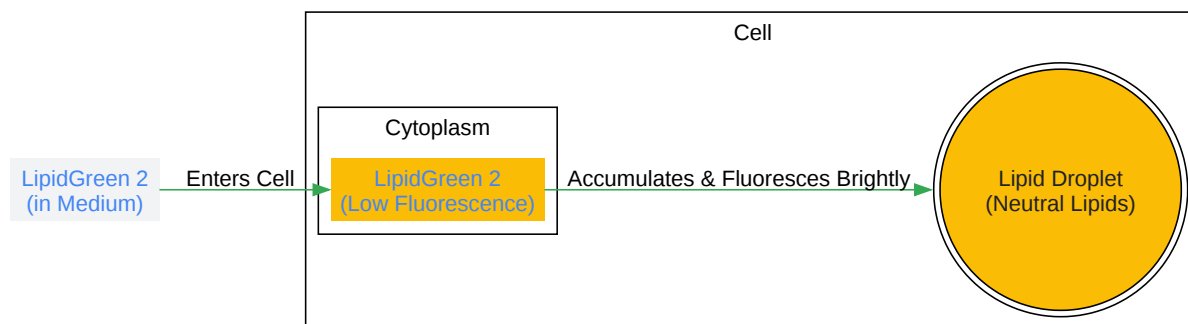
Treatment (72h)	LipidGreen 2 Staining	BODIPY 493/503 Staining
Vehicle (Control)	Baseline fluorescence	Baseline fluorescence
2% Alcohol	Significant increase in lipid droplets	Increase in lipid droplets
10 $\mu$ M Amiodarone	Strong accumulation of lipid droplets	Accumulation of lipid droplets
50 $\mu$ M Tetracycline	Marked increase in lipid droplet staining	Increase in lipid droplet staining
5 $\mu$ M Tamoxifen	Pronounced accumulation of lipid droplets	Accumulation of lipid droplets

This table summarizes qualitative findings from a study comparing **LipidGreen 2** and BODIPY 493/503 for detecting drug-induced steatosis. **LipidGreen 2** reportedly provides brighter images with less non-specific background compared to BODIPY 493/503 in these assays.

## Mechanism of Action

**LipidGreen 2** is a lipophilic dye that selectively partitions into the neutral lipid core of lipid droplets. Its fluorescence is significantly enhanced in nonpolar environments, leading to a bright signal specifically from these organelles with minimal fluorescence in the aqueous cytoplasm. This mechanism allows for high-contrast imaging of lipid droplets.

Diagram: **LipidGreen 2** Staining Mechanism



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Caption: **LipidGreen 2** enters the cell and selectively accumulates in the neutral lipid core of lipid droplets, where it becomes brightly fluorescent.

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